1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine
Description
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-5-3-4-8-16(9)20(17,18)11-7-6-10(14)12(15)13(11)19-2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENQJYPSULLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dichloro-2-methoxybenzenesulfonyl Chloride
The aryl sulfonyl chloride intermediate is critical for sulfonamide bond formation. Two routes have been explored:
Direct Sulfonation of a Pre-Substituted Aromatic Ring
Sequential Functionalization of a Phenol Derivative
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Step 1 : Protection of 2-methoxyphenol via methylation.
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Step 2 : Directed ortho-chlorination using in the presence of a Lewis acid (e.g., ).
Coupling of the Sulfonyl Chloride with 2-Methylpiperidine
Nucleophilic Substitution Reaction
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Conditions : The sulfonyl chloride (1.0 equiv) is reacted with 2-methylpiperidine (1.2 equiv) in anhydrous dichloromethane () using triethylamine () as a base at 0°C to room temperature.
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Reaction Monitoring : TLC or HPLC confirms completion within 4–6 hours.
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Yield : 80–85% after purification via silica gel chromatography.
Alternative Coupling Strategies
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Pd-Catalyzed Cross-Coupling : Patent WO2014188453A2 describes palladium-mediated couplings for structurally related sulfonamides, though applicability to this substrate remains unexplored.
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Microwave-Assisted Synthesis : Reduced reaction times (30–60 minutes) reported for analogous sulfonamides, with comparable yields.
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of piperidine compounds often exhibit significant activity against various biological targets, including receptors and enzymes involved in disease processes.
- Case Study : Research has highlighted the potential of similar sulfonamide derivatives in targeting neurokinin receptors, which are implicated in pain and inflammation pathways. The structure of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine suggests it may possess similar properties, warranting further exploration into its efficacy as an NK(1) receptor antagonist .
Anticancer Activity
Preliminary investigations indicate that compounds with sulfonamide functionalities can exhibit anticancer properties. The ability of such compounds to inhibit tumor growth has been documented in various studies.
- Case Study : A related study demonstrated that sulfonamide derivatives could effectively induce apoptosis in cancer cell lines. This opens avenues for testing this compound against specific cancer types .
Synthetic Chemistry
The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its sulfonamide group can be modified to create a variety of derivatives with tailored biological activities.
- Application : In synthetic routes, the compound can be utilized to produce other functionalized piperidine derivatives that may have enhanced pharmacological profiles or novel therapeutic applications .
Mechanism of Action
The mechanism of action of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The dichloromethoxyphenyl moiety may also contribute to its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine Derivatives
- Structural Features: These compounds feature a 3,5-dichloro-2-hydroxyphenylsulfonyl group attached to piperidine. The hydroxyl group at the 2-position allows for further O-substitution (e.g., methylsulfonyl, aminosulfonyl) .
- Biological Activity : Derivatives exhibit potent butyrylcholinesterase (BChE) inhibition, with substituent size influencing activity. Smaller groups (e.g., methylsulfonyl) show higher efficacy, similar to the methoxy group in the target compound .
Ethyl 1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carboxylate
- Structural Features : This derivative includes a 3,5-dichloro-2-ethoxyphenylsulfonyl group and a piperidin-4-carboxylate ester .
- Biological Activity : Demonstrates antibacterial activity, likely due to the carboxylate moiety enhancing solubility and target interaction.
- Key Difference : The ethoxy group (vs. methoxy in the target compound) and carboxylate substituent introduce distinct electronic and steric effects, shifting activity from enzyme inhibition (BChE) to antibacterial targets.
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
Bioactivity Comparison
Enzyme Inhibition
- Target Compound : Predicted to inhibit BChE or AChE due to structural similarities to ’s derivatives. The dichloro and methoxy groups may enhance binding to hydrophobic enzyme pockets.
- Derivatives : O-substituted analogues (e.g., 5-O-methylsulfonyl) show BChE inhibition >70% at 100 µM, suggesting the target compound’s methoxy group could mimic this activity .
Cytotoxicity
- Analogues : Methylsulfonyl-substituted indole derivatives exhibit cytotoxicity comparable to doxorubicin (IC₅₀ ~1 µM) . While the target compound lacks an indole core, its sulfonyl group may contribute to similar DNA intercalation or topoisomerase inhibition.
Repellent Activity
- AI3-37220 (Piperidine Repellent): A 2-methylpiperidine derivative with 89.8% repellency against Anopheles arabiensis at 0.1 mg/cm² . The target compound’s dichloro and sulfonyl groups may reduce volatility, extending repellent duration but requiring empirical validation.
Data Table: Comparative Analysis
Biological Activity
1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₂H₁₅Cl₂N₁O₃S
- Structural Features : The structure includes a piperidine ring substituted with a sulfonyl group and a dichloro-methoxyphenyl moiety, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Immunosuppressive Properties : Research has indicated that compounds with similar structures exhibit significant immunosuppressive activity, making them potential candidates for treating autoimmune disorders and preventing organ transplant rejection .
- Apoptosis Induction : The compound may promote apoptosis in rapidly dividing cells by modulating pathways associated with programmed cell death. This property is particularly relevant in the context of cancer therapy, where inducing apoptosis in tumor cells is a critical strategy .
Table 1: Summary of Biological Activities
Case Studies
- Immunosuppressive Effects : A study demonstrated that compounds structurally related to this compound effectively reduced T-cell activation in vitro, suggesting potential use in managing autoimmune diseases .
- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and mitochondrial pathways, leading to cell death. This suggests that it could be developed into a therapeutic agent for cancer treatment .
- Antimicrobial Properties : Research indicated that derivatives of this compound exhibited antimicrobial activity against several strains of bacteria and fungi. The effectiveness was attributed to the disruption of microbial cell membranes .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and reduce toxicity.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in humans for potential therapeutic applications.
Q & A
Basic: What are the critical steps in synthesizing 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine, and how can reaction progress be monitored?
Methodological Answer:
- Key Synthesis Steps :
- Sulfonylation : React 2-methylpiperidine with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) to form the sulfonamide bond .
- Purification : Employ recrystallization or column chromatography (using silica gel and a hexane/ethyl acetate gradient) to isolate the product .
- Progress Monitoring :
- Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation and reaction completion at each stage .
- Confirm purity via melting point analysis and HPLC (e.g., using a C18 column with methanol/water mobile phase) .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or Cl groups) .
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Advanced: How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Path Search :
- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model sulfonylation transition states and predict activation energies .
- Screen solvent effects (polar aprotic vs. protic) using COSMO-RS simulations to optimize reaction kinetics .
- Machine Learning (ML) :
- Train ML models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for introducing substituents to the piperidine ring .
- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 5–10 mg scale) to refine models .
Advanced: How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be systematically resolved?
Methodological Answer:
- Experimental Design :
- Dose-Response Studies : Conduct parallel assays (in vitro IC₅₀ vs. in vivo ED₅₀) using standardized models (e.g., rodent inflammation assays) to identify bioavailability or metabolism discrepancies .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites in plasma that may explain in vivo activity .
- Data Analysis :
Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Optimization :
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, stirring rate) and identify robust conditions for ≥90% yield .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing side-product formation .
- Purification :
- Implement countercurrent chromatography for large-scale separation of closely related impurities .
- Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time purity monitoring .
Advanced: How to design experiments for elucidating structure-activity relationships (SAR) of this compound’s derivatives?
Methodological Answer:
- SAR Framework :
- Core Modifications : Synthesize analogs with variations in:
- Piperidine methyl group (e.g., 2-ethyl, 2-cyclohexyl) .
- Sulfonyl-linked aryl groups (e.g., replacing Cl with F or CF₃) .
2. Biological Testing : - Measure binding affinity to target receptors (e.g., COX-2 for anti-inflammatory activity) using SPR (Surface Plasmon Resonance) .
- Assess functional outcomes (e.g., cytokine inhibition in macrophages) .
- Data Integration :
- Use QSAR (Quantitative SAR) models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: What methodologies resolve spectral data contradictions (e.g., unexpected NOE effects in NMR)?
Methodological Answer:
- Stereochemical Analysis :
- X-ray Crystallography :
- Resolve ambiguous proton assignments by obtaining a single-crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
